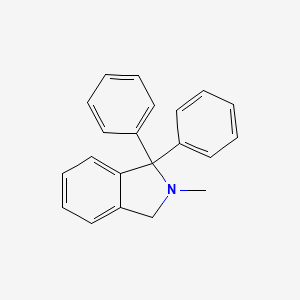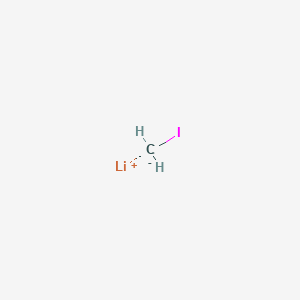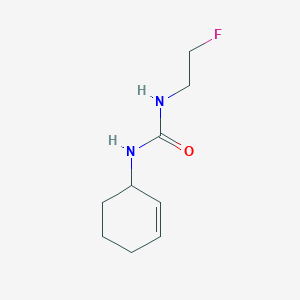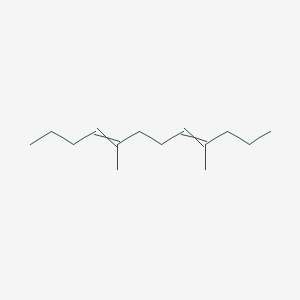
4,8-Dimethyldodeca-4,8-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dimethyldodeca-4,8-diene is an organic compound with the molecular formula C14H26. It is a diene, meaning it contains two double bonds, specifically located at the 4th and 8th positions of the dodeca chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,8-Dimethyldodeca-4,8-diene can be synthesized through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting from an alkene, allyl halide, or alkyl dihalide, the compound can be prepared by free radical halogenation followed by elimination reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration processes or catalytic dehydrohalogenation. These methods are optimized for high yield and purity, often utilizing advanced catalysts and controlled reaction conditions to ensure efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Dimethyldodeca-4,8-diene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can occur, where hydrogen atoms are replaced by halogens or other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,8-Dimethyldodeca-4,8-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including rubbers and plastics .
Wirkmechanismus
The mechanism of action of 4,8-Dimethyldodeca-4,8-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as cycloaddition reactions. The compound’s reactivity is influenced by the electron density in its conjugated system, which allows it to participate in pericyclic reactions like the Diels-Alder reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simpler conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene, commonly found in natural rubber.
1,4-Pentadiene: Contains two isolated double bonds.
Uniqueness
4,8-Dimethyldodeca-4,8-diene is unique due to its specific placement of double bonds and the presence of methyl groups, which influence its reactivity and stability.
Eigenschaften
CAS-Nummer |
23612-85-3 |
|---|---|
Molekularformel |
C14H26 |
Molekulargewicht |
194.36 g/mol |
IUPAC-Name |
4,8-dimethyldodeca-4,8-diene |
InChI |
InChI=1S/C14H26/c1-5-7-10-14(4)12-8-11-13(3)9-6-2/h10-11H,5-9,12H2,1-4H3 |
InChI-Schlüssel |
MKIURTFDGDGAPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(C)CCC=C(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


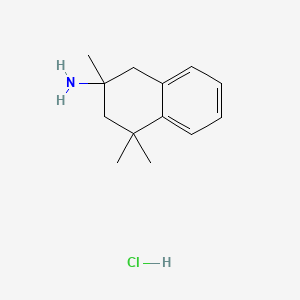
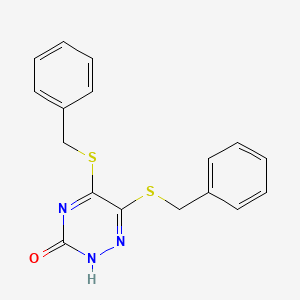
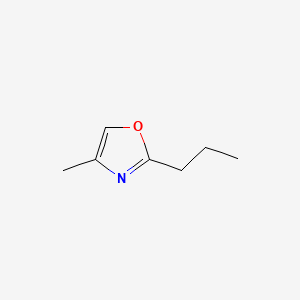
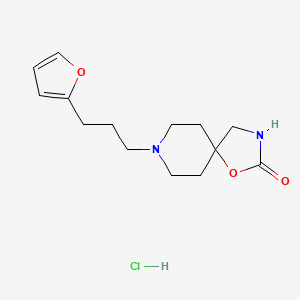
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
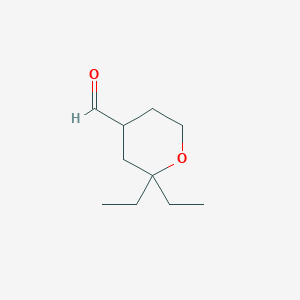
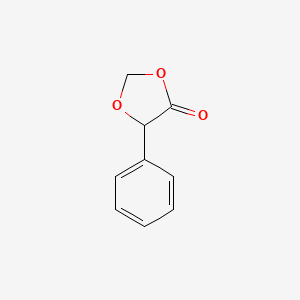
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

